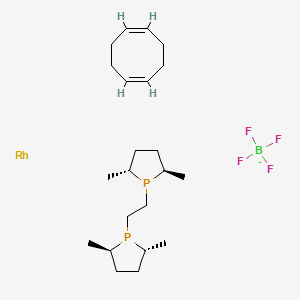

1,2-Bis((2R,5R)-2,5-(dimethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Description

Molecular Geometry and Coordination Environment

The molecular geometry of 1,2-bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate exhibits a characteristic square-planar coordination environment around the rhodium(I) center. Based on crystallographic analysis of related bis(phospholano)ethane rhodium complexes, the coordination sphere consists of two phosphorus atoms from the bidentate bis(phospholano)ethane ligand and two coordination sites occupied by the cyclooctadiene ligand through its carbon-carbon double bonds. The phosphorus-rhodium-phosphorus bond angle typically measures approximately 85.4 degrees, consistent with the constrained bite angle imposed by the ethylene bridge connecting the two phospholane rings.

The rhodium-phosphorus bond distances in similar bis(phospholano)ethane complexes range from 2.225 to 2.378 angstroms, reflecting the strong donor properties of the phospholane rings. The cyclooctadiene ligand coordinates in an eta-squared fashion through both of its carbon-carbon double bonds, with rhodium-carbon distances typically ranging from 2.17 to 2.27 angstroms. The cyclooctadiene ligand adopts a conformation where the two coordinated carbon atoms from each double bond form a 30-degree angle, with one coordination site positioned above the phosphorus-rhodium-phosphorus plane and the other below it.

The overall molecular structure demonstrates the characteristic folded conformation of the ethylene-bridged bis(phospholano) ligand system. Nuclear magnetic resonance spectroscopy reveals diagnostic phosphorus-31 chemical shifts around 69-76 parts per million with rhodium-phosphorus coupling constants of approximately 147-149 hertz, confirming the coordination of both phospholane rings to the rhodium center. The molecular formula corresponds to carbon-22 hydrogen-40 boron fluorine-4 phosphorus-2 rhodium, with a molecular weight of approximately 570-590 daltons based on the tetrafluoroborate counterion.

| Structural Parameter | Value Range | Reference Complex |

|---|---|---|

| Rhodium-Phosphorus Bond Length | 2.225-2.378 Å | Related BPE complexes |

| Phosphorus-Rhodium-Phosphorus Angle | 85.4° | Ethyl-bis(phospholano)ethane complex |

| Rhodium-Carbon Bond Length | 2.17-2.27 Å | Cyclooctadiene complexes |

| Phosphorus-31 Chemical Shift | 69-76 ppm | Bis(phospholano)ethane derivatives |

| Rhodium-Phosphorus Coupling | 147-149 Hz | Nuclear magnetic resonance data |

Chirality Analysis of Bis(phospholano)ethane Ligand System

The chirality of the bis(phospholano)ethane ligand system originates from the stereogenic centers located at the 2 and 5 positions of each phospholane ring, designated as (2R,5R) configuration. This chiral arrangement creates a carbon-2 symmetric ligand environment that significantly influences the enantioselectivity of catalytic transformations. The phospholane rings adopt envelope conformations, with the methyl substituents at the 2 and 5 positions oriented to minimize steric interactions while maintaining optimal electronic donation to the rhodium center.

The ethylene bridge connecting the two phospholane rings enforces a specific spatial relationship between the chiral centers, creating what researchers describe as "pseudo-chirality" at the phosphorus atoms. This pseudo-chirality arises from the restricted rotation around the ethylene bridge, which locks the phospholane rings into a defined relative orientation. The resulting chiral pocket around the rhodium center provides the asymmetric environment necessary for enantioselective catalysis, with the (2R,5R) configuration typically favoring the formation of specific enantiomers in asymmetric hydrogenation reactions.

Computational studies have demonstrated that the chiral environment created by the (2R,5R)-bis(phospholano)ethane ligand results in distinct steric and electronic differentiation of the rhodium coordination sites. The methyl substituents on the phospholane rings create specific steric barriers that influence substrate approach and binding orientation. Density functional theory calculations reveal that the ligand's chirality affects not only the steric environment but also the electronic distribution around the rhodium center, leading to preferential binding of prochiral substrates in orientations that favor specific enantiomeric products.

The conformational rigidity imposed by the ethylene bridge distinguishes this ligand system from the related bis(phospholano)benzene (DuPhos) family, where the benzene bridge provides a different geometric constraint. The ethylene bridge in the bis(phospholano)ethane system allows for greater conformational flexibility while maintaining the essential chiral environment, resulting in distinct selectivity profiles compared to the more rigid benzene-bridged analogs.

Rhodium(I) Center Electronic Configuration

The rhodium(I) center in 1,2-bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate adopts a square-planar electronic configuration characteristic of d-8 metal complexes. The electronic structure features a low-spin configuration with paired electrons in the lower-energy d orbitals, leaving the d(x²-y²) orbital vacant and available for substrate coordination. This electronic arrangement provides the rhodium center with both Lewis acidic properties and the ability to undergo oxidative addition reactions essential for catalytic activity.

The bis(phospholano)ethane ligand system significantly influences the rhodium center's electronic properties through strong sigma-donation and moderate pi-back donation. The phospholane rings function as excellent electron donors, with the phosphorus lone pairs forming strong sigma bonds with the rhodium d orbitals. Spectroscopic evidence, including phosphorus-31 nuclear magnetic resonance data showing rhodium-phosphorus coupling constants of 147-149 hertz, confirms the strong electronic interaction between the phosphorus atoms and the rhodium center.

X-ray absorption fine structure spectroscopy studies of related rhodium-bis(phospholano) complexes reveal specific electronic transitions that characterize the rhodium(I) oxidation state. The occupied d orbitals exhibit characteristic energy levels that reflect the strong ligand field created by the phospholane donors and the cyclooctadiene ligand. The electronic configuration enables the rhodium center to maintain stability while remaining sufficiently electrophilic for substrate activation in catalytic processes.

The cyclooctadiene ligand contributes to the electronic structure through pi-donation and pi-acceptance interactions with the rhodium d orbitals. The eta-squared coordination mode of cyclooctadiene creates a dynamic electronic environment where the carbon-carbon double bonds can undergo reversible dissociation and reassociation, facilitating substrate binding and product release during catalytic cycles. Variable-temperature nuclear magnetic resonance studies demonstrate that the cyclooctadiene ligand undergoes dynamic reorientation in solution, indicating the labile nature of this coordination while maintaining overall complex integrity.

| Electronic Property | Characteristic Value | Analysis Method |

|---|---|---|

| Oxidation State | +1 | X-ray photoelectron spectroscopy |

| Electronic Configuration | d⁸ low-spin | Magnetic susceptibility |

| Rhodium-Phosphorus Coupling | 147-149 Hz | Phosphorus-31 nuclear magnetic resonance |

| Ligand Field Strength | Strong field | Electronic absorption spectroscopy |

| Coordination Geometry | Square planar | X-ray crystallography |

Counterion (Tetrafluoroborate) Coordination Effects

The tetrafluoroborate counterion in 1,2-bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate exhibits non-coordinating behavior, maintaining ionic separation from the cationic rhodium complex while providing charge balance and crystalline stability. Fluorine-19 nuclear magnetic resonance spectroscopy of related tetrafluoroborate complexes shows characteristic signals around -152 parts per million, confirming the ionic nature of the tetrafluoroborate anion and its lack of direct coordination to the rhodium center.

Crystallographic studies of analogous rhodium-tetrafluoroborate complexes reveal that the tetrafluoroborate anion adopts a tetrahedral geometry with boron-fluorine bond distances of approximately 1.28 angstroms. The anion typically exhibits positional disorder in the crystal lattice, often requiring refinement models that account for multiple orientations of the tetrafluoroborate group. This disorder reflects the weak intermolecular interactions between the anion and the cationic rhodium complex, consistent with the non-coordinating nature of the tetrafluoroborate ion.

The choice of tetrafluoroborate as the counterion significantly influences the complex's solubility and stability properties. Unlike more coordinating anions such as chloride or acetate, the tetrafluoroborate ion does not compete with substrates for coordination sites on the rhodium center, thereby maintaining the complex's catalytic activity. The ionic nature of the tetrafluoroborate salt enhances solubility in polar solvents while maintaining stability in both solution and solid state.

Propriétés

IUPAC Name |

cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVIVYCYPYTYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BF4P2Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Chiral Diphosphine Ligand

- The chiral ligand 1,2-bis[(2R,5R)-2,5-dimethylphospholano]ethane is synthesized via asymmetric synthesis routes starting from chiral precursors or resolution methods.

- The ligand features two phospholane rings with methyl substituents at the 2 and 5 positions, imparting chirality and steric properties essential for enantioselective catalysis.

Formation of the Rhodium(I) Complex

- The rhodium precursor, typically rhodium(I) chloride dimer ([RhCl(COD)]2), is reacted with the chiral diphosphine ligand in an inert atmosphere (e.g., nitrogen or argon) to form the neutral rhodium(I) complex.

- The reaction is usually carried out in anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate at room temperature or slightly elevated temperatures.

- The ligand displaces chloride ligands and coordinates to rhodium, forming a complex with COD and the diphosphine ligand.

Counterion Exchange to Tetrafluoroborate Salt

- The neutral rhodium complex is then treated with a tetrafluoroborate salt source, such as silver tetrafluoroborate (AgBF4), to abstract chloride ions and generate the cationic rhodium(I) tetrafluoroborate complex.

- This step is typically performed in solvents like methanol, THF, or dichloromethane under inert atmosphere.

- The silver chloride precipitate is removed by filtration, and the filtrate contains the desired rhodium tetrafluoroborate complex.

- The product is isolated by solvent removal and recrystallization, yielding the orange to red crystalline powder.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Ligand synthesis | Chiral precursors, asymmetric synthesis methods | Various organic solvents | Variable | High enantiomeric purity required |

| Rhodium complex formation | [RhCl(COD)]2 + chiral diphosphine ligand | DCM, THF, or ethyl acetate | Room temp to 40 °C | Inert atmosphere, exclusion of moisture |

| Counterion exchange | AgBF4 (1 equiv) | Methanol, THF, DCM | Room temperature | Stirring until AgCl precipitates |

| Isolation and purification | Filtration, solvent removal, recrystallization | Suitable solvents | Ambient | Product purity confirmed by NMR, IR |

Analytical and Purity Data

- The final product is characterized by:

- NMR Spectroscopy: ^1H, ^31P, and ^19F NMR confirm ligand coordination and tetrafluoroborate presence.

- Infrared Spectroscopy: Confirms characteristic ligand and metal-ligand vibrations.

- Optical Rotation: Specific rotation values between +35° to +45° (20°C, 589 nm, c=1 in methanol) confirm chiral integrity.

- Melting Point: 152–156 °C consistent with literature.

- Appearance: Orange to red crystalline powder.

Research Findings and Optimization Notes

- The choice of solvent and temperature during complexation and counterion exchange significantly affects yield and purity.

- Use of anhydrous and oxygen-free conditions is critical to prevent oxidation or hydrolysis of the rhodium complex.

- Silver tetrafluoroborate is preferred for chloride abstraction due to its high efficiency and ease of removal of AgCl precipitate.

- The chiral ligand’s stereochemistry (2R,5R) is essential for catalytic activity and enantioselectivity in downstream applications.

- Recrystallization from appropriate solvents enhances purity and removes residual silver salts or unreacted ligands.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Materials | Typical Conditions | Outcome/Remarks |

|---|---|---|---|

| Chiral ligand synthesis | Chiral precursors, phospholane derivatives | Asymmetric synthesis, chiral resolution | High enantiomeric purity ligand |

| Rhodium complex formation | [RhCl(COD)]2, chiral ligand | DCM/THF, inert atmosphere, RT-40°C | Formation of neutral Rh(I) complex |

| Counterion exchange | AgBF4 | Methanol/DCM, RT, inert atmosphere | Formation of cationic Rh(I) tetrafluoroborate salt |

| Purification | Filtration, recrystallization | Ambient temperature | Pure crystalline product, confirmed by spectroscopy |

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate primarily undergoes catalytic reactions, including:

Hydrogenation: The compound is highly effective in the hydrogenation of alkenes and ketones, converting them into their corresponding alkanes and alcohols.

Substitution: It can participate in substitution reactions where ligands on the rhodium center are replaced by other ligands.

Common Reagents and Conditions

Hydrogenation: Typically performed under hydrogen gas at elevated pressures and temperatures.

Substitution: Various ligands such as phosphines, amines, or carbonyls can be used under mild conditions.

Major Products

Hydrogenation: Alkanes and alcohols.

Substitution: New rhodium complexes with different ligands.

Applications De Recherche Scientifique

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in asymmetric hydrogenation, which is crucial for the synthesis of chiral molecules.

Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.

Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.

Mécanisme D'action

The compound exerts its catalytic effects through the coordination of substrates to the rhodium center, followed by the transfer of hydrogen atoms or other ligands. The chiral bisphosphine ligand induces enantioselectivity, ensuring that the products are formed with high optical purity. The cyclooctadiene ligand stabilizes the rhodium center and facilitates the catalytic cycle.

Comparaison Avec Des Composés Similaires

Structural Features :

- Ligand System: The (2R,5R)-dimethylphospholano groups confer a rigid, chiral environment critical for asymmetric catalysis.

- Coordination Sphere : Rhodium(I) is coordinated to a cyclooctadiene (COD) ligand and the bidentate phosphine ligand, forming a tetrahedral geometry .

Applications :

This compound is widely employed in asymmetric hydrogenation reactions , particularly for prochiral allylamines and α,β-unsaturated carbonyl compounds. For example, under 100 bar H₂ pressure with CO₂ co-facilitation, it achieves enantiomeric excess (ee) values exceeding 95% in the hydrogenation of 2-phenylprop-2-en-1-amine .

Comparison with Similar Compounds

Rhodium(I) complexes with chiral phosphine ligands are pivotal in asymmetric catalysis. Below is a comparative analysis of structurally related compounds:

Structural and Physical Properties

Key Observations :

- Ligand Bulkiness : Diphenyl (CAS 528565-84-6) and diethyl (CAS 213343-64-7) substituents increase steric hindrance compared to dimethyl groups, altering catalytic selectivity .

- Solubility : The benzene backbone in CAS 213343-64-7 enhances solubility in aromatic solvents compared to ethane-based analogs .

Catalytic Performance

Key Observations :

Activité Biologique

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is an organometallic compound known for its catalytic properties, particularly in asymmetric hydrogenation reactions. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a rhodium center coordinated with a cyclooctadiene ligand and a chiral bisphosphine ligand. The unique structure imparts significant enantioselectivity in catalytic processes. Its chemical formula is , and it typically appears as an orange to red crystalline powder with a melting point of 152-156 °C .

The biological activity of this compound primarily stems from its role as a catalyst in various chemical reactions. The mechanism involves:

- Coordination : Substrates bind to the rhodium center.

- Hydrogen Transfer : Hydrogen atoms are transferred to the substrates during the reaction cycle.

- Enantioselectivity : The chiral bisphosphine ligand ensures that products are formed with high optical purity.

This mechanism is crucial for synthesizing chiral pharmaceuticals, where the stereochemistry of the product can significantly affect biological activity .

Applications in Medicinal Chemistry

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate has been investigated for several applications in medicinal chemistry:

- Synthesis of Chiral Drugs : It is employed in the synthesis of various pharmaceuticals that require high enantiomeric purity. For instance, it has been used in the hydrogenation of prochiral ketones to produce optically active alcohols .

- Catalytic Reactions : The compound is effective in catalyzing reactions such as alkene hydrogenation and substitution reactions which are essential in drug development .

Research Findings

Recent studies have highlighted the efficacy of this compound in various catalytic processes:

- Asymmetric Hydrogenation : Research indicates that this rhodium complex can achieve up to 99% enantiomeric excess in specific hydrogenation reactions .

- Case Studies :

Comparative Analysis

To understand its uniqueness compared to similar compounds, a comparison table is provided below:

| Compound Name | Enantioselectivity | Key Applications |

|---|---|---|

| 1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate | High (up to 99%) | Chiral drug synthesis |

| 1,2-Bis(diphenylphosphino)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate | Moderate | General catalysis |

| 1,2-Bis(dicyclohexylphosphino)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate | Low | Industrial applications |

This table illustrates that the unique chiral bisphosphine ligand significantly enhances enantioselectivity compared to other rhodium complexes.

Q & A

Basic: What are the recommended handling and storage protocols for this rhodium complex to ensure stability?

Answer:

The compound must be handled under inert gas (e.g., argon or nitrogen) to prevent oxidation or moisture-induced degradation . Storage requires airtight containers in a cool, dry environment, with emphasis on maintaining inert atmospheric conditions. No thermal decomposition is reported under standard conditions, but prolonged exposure to air may compromise catalytic activity . Personal protective equipment (PPE) includes nitrile gloves, tightly sealed goggles, and NIOSH-approved respirators to mitigate skin/eye irritation and respiratory exposure .

Basic: What synthetic applications does this rhodium complex have in asymmetric catalysis?

Answer:

This chiral rhodium catalyst is widely used in enantioselective hydrogenation of prochiral substrates like allylamines and α,β-unsaturated carbonyl compounds. For example, it achieves >90% enantiomeric excess (ee) in the hydrogenation of 2-phenylprop-2-en-1-amine under 100 bar H₂ pressure at 22°C . Its (2R,5R)-dimethylphospholano ligand framework ensures high stereocontrol, making it valuable for synthesizing chiral amines and alcohols in pharmaceutical intermediates.

Advanced: How can reaction conditions be optimized for CO₂-assisted asymmetric hydrogenation using this catalyst?

Answer:

Methodological considerations :

- Gas interactions : CO₂ and H₂ pressures must be calibrated carefully. For example, 10 bar CO₂ followed by 90 bar H₂ (total 100 bar) avoids erroneous assumptions about partial pressures due to CO₂–H₂ interactions .

- Solvent selection : Dry methanol is preferred to prevent catalyst deactivation.

- Base additives : Optional bases (e.g., Et₃N) can enhance ee by mitigating acidic byproducts.

- Monitoring : Reaction progress should be tracked via HPLC for ee determination and ¹H-NMR for yield quantification using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: How does the heterogenization of this catalyst on carbon supports affect its recyclability and activity?

Answer:

Immobilization via π-π stacking on carbon black using L-tryptophan as an anchor molecule preserves enantioselectivity while enabling catalyst reuse. Key steps include:

Surface modification : Carbon supports are functionalized to enhance π-orbital interactions with the aromatic ligand framework .

Activity retention : Heterogenized catalysts retain ~85% initial activity after 3 cycles in hydrogenation reactions, though leaching (<5% Rh loss per cycle) requires post-reaction ICP-MS analysis .

Trade-offs : Heterogenization may slightly reduce reaction rates compared to homogeneous systems due to diffusion limitations.

Basic: What safety precautions are critical when working with this compound?

Answer:

- PPE : Use impermeable gloves (e.g., nitrile), goggles, and respiratory protection (NIOSH-approved).

- Exposure control : Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .

- Waste disposal : Do not discard with household waste. Collect residues in sealed containers for incineration by licensed facilities to prevent environmental release .

- Toxicity : Non-carcinogenic (per IARC/OSHA) but causes skin/eye irritation (H315, H319) .

Advanced: How can contradictions in stability data (e.g., decomposition under varying conditions) be resolved experimentally?

Answer:

- Thermogravimetric analysis (TGA) : Quantify thermal stability under controlled atmospheres (N₂ vs. air) to identify decomposition thresholds.

- In situ NMR/XRD : Monitor structural integrity during reactions to detect ligand dissociation or Rh agglomeration.

- Comparative studies : Replicate literature conditions (e.g., 100 bar H₂ in methanol ) to validate reproducibility. Discrepancies may arise from trace impurities (e.g., oxygen or moisture), necessitating strict inert handling .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- X-ray crystallography : Resolve the octahedral geometry around Rh(I) and confirm ligand stereochemistry .

- ³¹P NMR : Verify ligand coordination (δ ~15–25 ppm for phospholano ligands).

- ESI-MS : Confirm molecular ion peaks ([M]⁺ expected at m/z ~800–850).

- IR spectroscopy : Identify cyclooctadiene (COD) C=C stretches (~1600 cm⁻¹) and BF₄⁻ bands (~1100 cm⁻¹) .

Advanced: What strategies mitigate catalyst deactivation in large-scale enantioselective hydrogenations?

Answer:

- Ligand tuning : Introduce electron-donating groups (e.g., methyl) to phospholano ligands to enhance Rh center stability .

- Additives : Use coordinating solvents (e.g., THF) or Lewis bases (e.g., pyridine) to suppress Rh nanoparticle formation.

- Flow chemistry : Continuous flow systems reduce exposure to air/moisture and improve mass transfer .

Basic: What ecological precautions are necessary for disposal?

Answer:

- Aquatic toxicity : No significant ecotoxicity reported, but avoid sewage discharge due to unknown long-term bioaccumulation potential .

- Incinerator guidelines : Treat solid residues at >1000°C to oxidize organics and recover Rh metal. Liquid waste requires neutralization (pH 6–8) before disposal .

Advanced: How does ligand stereochemistry [(2R,5R) vs. (2S,5S)] impact catalytic performance?

Answer:

The (2R,5R) configuration induces a specific chiral pocket around Rh, favoring R- or S-enantiomer formation depending on substrate geometry. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.